methyl N-[(2-butyl-2-hydroxyhexanoyl)amino]-N-phenylcarbamate
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Overview
Description
2-BUTYL-2-HYDROXY-1-{[(METHOXYCARBONYL)(PHENYL)AMINO]AMINO}HEXAN-1-ONE is a complex organic compound with a unique structure that includes both hydrophilic and hydrophobic regions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BUTYL-2-HYDROXY-1-{[(METHOXYCARBONYL)(PHENYL)AMINO]AMINO}HEXAN-1-ONE typically involves multi-step organic reactions. One common synthetic route starts with the alkylation of a suitable hexanone derivative, followed by the introduction of the hydroxy group through a hydroxylation reaction. The final step involves the formation of the methoxycarbonyl and phenylamino groups through a series of nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. Catalysts may be employed to increase the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-BUTYL-2-HYDROXY-1-{[(METHOXYCARBONYL)(PHENYL)AMINO]AMINO}HEXAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxycarbonyl and phenylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or phenylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
2-BUTYL-2-HYDROXY-1-{[(METHOXYCARBONYL)(PHENYL)AMINO]AMINO}HEXAN-1-ONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-BUTYL-2-HYDROXY-1-{[(METHOXYCARBONYL)(PHENYL)AMINO]AMINO}HEXAN-1-ONE exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved can include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-BUTYL-2-HYDROXY-1-{[(METHOXYCARBONYL)(PHENYL)AMINO]AMINO}PENTAN-1-ONE
- 2-BUTYL-2-HYDROXY-1-{[(METHOXYCARBONYL)(PHENYL)AMINO]AMINO}HEPTAN-1-ONE
Uniqueness
What sets 2-BUTYL-2-HYDROXY-1-{[(METHOXYCARBONYL)(PHENYL)AMINO]AMINO}HEXAN-1-ONE apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H28N2O4 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
methyl N-[(2-butyl-2-hydroxyhexanoyl)amino]-N-phenylcarbamate |
InChI |
InChI=1S/C18H28N2O4/c1-4-6-13-18(23,14-7-5-2)16(21)19-20(17(22)24-3)15-11-9-8-10-12-15/h8-12,23H,4-7,13-14H2,1-3H3,(H,19,21) |
InChI Key |
ZTTHCWMHGCGJEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(C(=O)NN(C1=CC=CC=C1)C(=O)OC)O |
Origin of Product |
United States |
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